molecular formula C10H11N B1586515 7-Ethylindole CAS No. 22867-74-9

7-Ethylindole

Cat. No. B1586515
CAS RN: 22867-74-9
M. Wt: 145.2 g/mol
InChI Key: PIIZLMYXLGYWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethylindole is a chemical compound with the formula C10H11N . It has a molecular weight of 145.2010 .


Synthesis Analysis

7-Ethylindole can be synthesized using various methods. One such method involves using it as a starting material to react with ethyl 2-((ethoxycarbosulfanyl)thio)acetate and then reducing it with a reducing agent to prepare the important etodolac intermediate 7-ethyl tryptol . Another method involves contacting ethyl N-(2-methyl-6-ethylphenyl) formimidate or methyl N-(2-methyl-6-ethylphenyl) formimidate with an alkali metal amide .


Molecular Structure Analysis

The molecular structure of 7-Ethylindole consists of a 10-carbon ring with a nitrogen atom . The IUPAC Standard InChI for 7-Ethylindole is InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7,11H,2H2,1H3 .


Chemical Reactions Analysis

The indole ring in 7-Ethylindole is highly reactive at its 3-position towards protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .


Physical And Chemical Properties Analysis

7-Ethylindole has a density of 1.1±0.1 g/cm3, a boiling point of 281.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.0±3.0 kJ/mol and a flash point of 119.9±11.3 °C .

Scientific Research Applications

Hydrogen Storage

7-Ethylindole (7-EID) has been identified as an efficient liquid organic hydrogen carrier (LOHC), which is significant for hydrogen storage applications. It has a low melting point and a decent hydrogen content. Research has shown that the hydrogenation of 7-EID over a commercial Ru/Al2O3 catalyst and subsequent dehydrogenation using a Pd/Al2O3 catalyst results in high-purity hydrogen, suitable for applications like fuel cells (Chen et al., 2018).

Catalysis in Organic Synthesis

Studies have demonstrated the use of Si/Zr mesoporous catalysts in the vapor phase synthesis of 7-ethylindole (7-ETI), starting from 2-ethylaniline and ethylene glycol. This synthesis approach is significant for producing alkylindoles, which have various applications in organic chemistry and pharmaceuticals (Bianchi et al., 2001).

Environmental Remediation

In environmental science, 7-ethylindole derivatives have been studied in the context of alachlor degradation. Research indicates that specific microorganisms can metabolize alachlor, an endocrine disruptor herbicide, to form various residues, including 7-ethylindole derivatives. This discovery has implications for bio-remediation strategies for xenobiotic eradication (Ahmad, 2020).

Spectroscopy and Structural Analysis

7-Ethylindole has also been the subject of studies in spectroscopy. For example, research on 3-ethylindole, a closely related compound, using resonance enhanced multiphoton ionization (REMPI) and zero electron kinetic energy (ZEKE) spectroscopy, has contributed to understanding the electronic states and torsional potential surfaces of such compounds (Pitts et al., 2000).

Safety And Hazards

In case of contact with 7-Ethylindole, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If inhaled or ingested, remove to fresh air or clean mouth with water and drink afterwards plenty of water, respectively, and get medical attention if symptoms occur .

Future Directions

7-Ethylindole has been discovered as a new member of the liquid organic hydrogen carrier (LOHC) family, with a low melting point of −14 °C and a decent hydrogen content of 5.23 wt% . It has potential applications in the field of energy transformation and hydrogen storage technology .

properties

IUPAC Name

7-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIZLMYXLGYWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369212
Record name 7-Ethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethylindole

CAS RN

22867-74-9
Record name 7-Ethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Ethylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The reactor filed with Cu-chromite/BaO catalyst was heated to 610° C. Into the reactor was fed 68.4 g of 2.6-diethylaniline and 41.4 g of water per hour. The organic reaction product after 5 hours of such reaction conditions was collected and subjected to partial hydrogenation as described in Example 1. After filtering of the hydrogenation catalyst, 332.4 g of organic liquid containing 45.8 g percent of 2.6-diethylaniline and 41.0 percent of 7-ethyl indole was obtained.
Quantity
68.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu chromite BaO
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
41.4 g
Type
solvent
Reaction Step Three
Yield
41%

Synthesis routes and methods II

Procedure details

The reactor for the dehydrocyclization contained 0.5 liter of Cu-chromite/BaO catalyst in table form (4×4 mm). The reactor was heated to 660° C. and was fed 68 g of 2,6-diethylaniline and 81 g of water per hour. After cooling, a mixture of a heavily organic phase and of a lighter water phase, as well as a waste (discharge) gas, was obtained in the recipient vessel. The waste gas had the following typical composition (vol. percent): 80.0 percent of hydrogen; 2.9 percent of methane; 2.0 percent of ethane; 0.4 percent of ethylene; 2.0 percent of carbon monoxide; and 10.7 percent of carbon dioxide. Obtained per hour were 38 l of waste gas, 59 g of organic raw product and 76 g of water which can be used again. The organic raw product had the following composition:
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu chromite BaO
Quantity
0.5 L
Type
catalyst
Reaction Step Two
Name
Quantity
76 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
81 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
organic raw product
Quantity
59 g
Type
reactant
Reaction Step Twelve
[Compound]
Name
raw product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Synthesis routes and methods III

Procedure details

Ethyl N-(2-methyl-6-ethylphenyl)formimidate (65.9 g.) in 50 ml. of di-n-butylamine was slowly added, over about 5 minutes, to the potassium di-n-butylamide reaction mixture at 20° C. The metallation and cyclization reactions were substantially instantaneous under these reaction conditions. The transient appearance of a deep red color characteristic of benzyl anion was developed and discharged immediately upon contact of ethyl N-(2-methyl-6-ethylphenyl)formimidate with the potassium amide reaction mixture near the neck of the reactor. All solids dissolved resulting in a light brownish solution. Stirring was continued for another half hour. Then 150 ml. of ethyl alcohol were added to destroy the excess amide and unreacted metal and also to convert potassium indole salt to indole. After the removal of the excess alcohol at reflux temperature (159° C.) through a distillating column packed with Fenske packing materials, a brown oily material separated and settled at the bottom of the flask. The top amine layer was decanted off. The brown oily layer was dissolved in 300 ml. of hexane, then washed with 500 ml. water which was extracted with two 300 ml. portions of hexane. The combined hexane extracts were dried over Na2SO4 and filtered. Evaporation of volatile components furnished 39.8 g. of 7-ethylindole (80.0 percent yield) of over 98.5 percent purity.
Name
Ethyl N-(2-methyl-6-ethylphenyl)formimidate
Quantity
65.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium di-n-butylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
benzyl anion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl N-(2-methyl-6-ethylphenyl)formimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethylindole
Reactant of Route 2
Reactant of Route 2
7-Ethylindole
Reactant of Route 3
Reactant of Route 3
7-Ethylindole
Reactant of Route 4
7-Ethylindole
Reactant of Route 5
7-Ethylindole
Reactant of Route 6
Reactant of Route 6
7-Ethylindole

Citations

For This Compound
175
Citations
Z Chen, M Yang, T Zhu, Z Zhang, X Chen, Z Liu… - International Journal of …, 2018 - Elsevier
… In this paper, we report a new member of the LOHC family, 7-ethylindole (7-EID), with a low … 5.23 wt%; and hydrogen gas can be released from octahydro-7-ethylindole (8H-7-EID) in the …
Number of citations: 39 www.sciencedirect.com
HH Zheng, CM Ye - Environmental science & technology, 2001 - ACS Publications
… Minor photoproducts are identified as 2,6-diethylaniline; 1-acetyl-7-ethylindole; N-(2,6-… -3-methyl-7-ethylindole; 1-acetyl-2-butoxyl-3- methyl-7-ethylindole; and two compounds with the …
Number of citations: 41 pubs.acs.org
KS Ahmad - Environmental research, 2020 - Elsevier
… 7 ethylindole was detected at Rt 11.7 min. The dechlorination of 1 chloroacetyl,2,3-dihydro-7 ethylindole resulted in the formation of 7 ethylindole… dihydro-7 ethylindole, 7 ethylindole and …
Number of citations: 17 www.sciencedirect.com
JAG Regueiro, MA Rius - Journal of Chromatography A, 1998 - Elsevier
… 7-Ethylindole showed a lower response than either compounds. The main problem associated with the use of 7-ethylindole as … However in the conditions applied, 7-ethylindole did not …
Number of citations: 51 www.sciencedirect.com
M Campanati, A Vaccari, O Piccolo - Catalysis today, 2000 - Elsevier
… At lower temperatures and using copper chromite catalysts, 7-ethylindole (7-ETI) or 5-ethylindole (5-ETI) were obtained from 2-ETAN or 4-ethylaniline (4-ETAN), respectively, and EG; …
Number of citations: 42 www.sciencedirect.com
AO Bianchi, M Campanati, P Maireles-Torres… - Applied Catalysis A …, 2001 - Elsevier
… Reported in this paper, is a study of the application of these catalysts in the vapour phase synthesis of 7-ethylindole (7-ETI) starting from 2-ethylaniline (2-ETAN) and ethylene glycol (EG)…
Number of citations: 34 www.sciencedirect.com
JK Lee - Applied Biological Chemistry, 1986 - koreascience.kr
… 10, IProduct A, 8-ethyl-2-hydroxy-N(methoxymethyl)~1,2,3,4-tetrahydroquinOline and product B, N-hydroxyaCetyl-2,3-dihydro7-ethylindole Could mot be detected under the flooded …
Number of citations: 12 koreascience.kr
陳玉麟, 陳建志 - Journal of Pesticide Science, 1978 - jlc.jst.go.jp
… III was assigned as 1-chloroacetyl-2,3,-dihydro-7-ethylindole. This compound was also found to be one of the degradation products of alachlor by soil fungus Cheatomium globosum.l~ …
Number of citations: 36 jlc.jst.go.jp
AK PANDEY - Journal Homepage: http://mbsresearch. com, 2020 - mbsresearch.com
… At lower temperatures and using copper chromite catalysts, 7-ethylindole (7-ETI) or 5-ethylindole (5-ETI) were obtained from 2-ETAN or 4-ethylaniline (4-ETAN), respectively, and EG; …
Number of citations: 0 mbsresearch.com
H Cho, YS Chung, HD Jang, SR Ryu - Applied Chemistry for …, 1999 - koreascience.kr
… The synthetic process was composed of four steps, and 7-ethylindole and oxalyl chloride were used as starting materials. The third step, cyclization was carried out by addition of …
Number of citations: 0 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.